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Compound Name: (2R)-2,3-dimethylbutanoic acid

Cat. No.: B134956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2R)-2,3-dimethylbutanoic acid, a chiral branched-chain fatty acid, serves as a valuable

building block in organic synthesis and holds potential for investigation in metabolic pathways.

This technical guide provides a comprehensive overview of its molecular structure,

physicochemical properties, synthesis methodologies, and its role in biological systems.

Detailed experimental protocols, spectroscopic data, and a visualization of its metabolic context

are presented to facilitate its application in research and drug development.

Molecular Structure and Identification
(2R)-2,3-dimethylbutanoic acid is a carboxylic acid with the chemical formula C₆H₁₂O₂.[1][2]

[3] Its structure features a stereocenter at the C2 position, resulting in two enantiomers. This

guide focuses on the (R)-enantiomer.

Key Identifiers:

IUPAC Name: (2R)-2,3-dimethylbutanoic acid[1][3]

CAS Number: 27855-05-6[1][2]

Molecular Weight: 116.16 g/mol [1][2][3]
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SMILES: C--INVALID-LINK--C(=O)O[1][3]

InChI Key: XFOASZQZPWEJAA-RXMQYKEDSA-N[1][3]

Physicochemical Properties
A summary of the key physicochemical properties of (2R)-2,3-dimethylbutanoic acid is

presented in Table 1. This data is essential for its handling, characterization, and application in

experimental settings.

Table 1: Physicochemical Properties of (2R)-2,3-dimethylbutanoic Acid

Property Value Reference

Molecular Formula C₆H₁₂O₂ [1][2][3]

Molecular Weight 116.16 g/mol [1][2][3]

Boiling Point 190.7 °C at 760 mmHg [2]

Density 0.944 g/cm³ [2]

Refractive Index 1.423 [2]

Flash Point 83.4 °C [2]

Vapour Pressure 0.236 mmHg at 25°C [2]

Synthesis of (2R)-2,3-dimethylbutanoic Acid
The enantioselective synthesis of (2R)-2,3-dimethylbutanoic acid is crucial for its application

in stereospecific synthesis and biological studies. Several strategies have been developed,

primarily involving the use of chiral auxiliaries or biocatalytic methods.[4] A common laboratory-

scale approach is the malonic ester synthesis, which allows for the controlled introduction of

alkyl groups.

Experimental Protocol: Asymmetric Malonic Ester
Synthesis (Conceptual)
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While a specific detailed protocol for the asymmetric synthesis of (2R)-2,3-dimethylbutanoic
acid is not readily available in the searched literature, a general workflow based on the malonic

ester synthesis is outlined below. This conceptual protocol would require optimization for this

specific target molecule.

Objective: To synthesize (2R)-2,3-dimethylbutanoic acid via a diastereoselective alkylation of

a chiral malonic ester derivative.

Materials:

Diethyl malonate

Chiral auxiliary (e.g., a derivative of a chiral amino alcohol)

Strong base (e.g., Sodium ethoxide, Lithium diisopropylamide)

Isopropyl iodide

Methyl iodide

Acid/Base for hydrolysis and decarboxylation (e.g., HCl, KOH)

Anhydrous solvents (e.g., Ethanol, THF)

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

Preparation of the Chiral Malonic Ester: React diethyl malonate with a suitable chiral

auxiliary to form a chiral malonic ester. This step introduces a stereocenter that will direct the

subsequent alkylations.

First Alkylation (Introduction of the Isopropyl Group): Deprotonate the α-carbon of the chiral

malonic ester using a strong base in an anhydrous solvent at low temperature. React the

resulting enolate with isopropyl iodide. The chiral auxiliary will sterically hinder one face of

the enolate, leading to a diastereoselective addition of the isopropyl group.
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Second Alkylation (Introduction of the Methyl Group): Repeat the deprotonation step with a

strong base, followed by the addition of methyl iodide to introduce the second alkyl group.

Hydrolysis and Decarboxylation: Cleave the chiral auxiliary and hydrolyze the ester groups

under acidic or basic conditions. Subsequent heating will induce decarboxylation to yield the

crude 2,3-dimethylbutanoic acid.

Purification: Purify the final product by a suitable method, such as column chromatography

or distillation, to obtain the enantiomerically enriched (2R)-2,3-dimethylbutanoic acid.

Synthesis Workflow
The logical flow of the conceptual asymmetric malonic ester synthesis is depicted in the

following diagram.
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Conceptual workflow for the asymmetric synthesis of (2R)-2,3-dimethylbutanoic acid.
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Spectroscopic and Analytical Data
Precise spectroscopic data for (2R)-2,3-dimethylbutanoic acid is not widely available in the

public domain. The following tables provide predicted data and typical spectral features for

compounds of this class. Researchers should obtain experimental data for their specific

samples for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dimethylbutanoic acid

Atom
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

C1 (-COOH) ~11-12 ~180

C2 (-CH) ~2.4-2.6 ~45-50

C3 (-CH) ~1.8-2.0 ~30-35

C4 (CH₃ on C2) ~1.1-1.3 ~15-20

C5, C6 (CH₃ on C3) ~0.9-1.1 ~18-22

Note: Predicted values are based on general chemical shift ranges for similar structures and

may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for a Carboxylic Acid

Functional Group Wavenumber (cm⁻¹) Description

O-H (Carboxylic Acid) 2500-3300 Broad

C=O (Carboxylic Acid) 1700-1725 Strong

C-H (Alkyl) 2850-2960 Strong

C-O 1210-1320 Strong
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Mass Spectrometry (MS)
The mass spectrum of (2R)-2,3-dimethylbutanoic acid would be expected to show a

molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns for carboxylic acids

include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). Alpha-cleavage

adjacent to the carbonyl group is also a typical fragmentation pathway.

Biological Context and Signaling Pathways
(2R)-2,3-dimethylbutanoic acid is classified as a branched-chain fatty acid (BCFA). BCFAs

are known to be metabolites of branched-chain amino acids (BCAAs), such as valine and

isoleucine. The catabolism of these amino acids is a significant metabolic pathway in various

organisms.

Branched-Chain Amino Acid Catabolism
The degradation of valine and isoleucine leads to the formation of various intermediates that

can enter the citric acid cycle. While a direct pathway explicitly showing the formation of

(2R)-2,3-dimethylbutanoic acid is not well-documented in the searched literature, its

structural similarity to intermediates in these pathways suggests it could be a minor metabolite

or a synthetic analogue used to probe these metabolic routes. The general pathway for BCAA

catabolism is outlined below.
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General overview of the branched-chain amino acid catabolic pathway.

Applications in Research and Drug Development
As a chiral building block, (2R)-2,3-dimethylbutanoic acid is a valuable starting material for

the synthesis of more complex chiral molecules, including pharmaceuticals.[1] Its defined

stereochemistry allows for the construction of stereospecific drugs, which can have improved

efficacy and reduced side effects compared to their racemic counterparts.
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Furthermore, its role as a branched-chain fatty acid makes it a useful tool for studying

metabolic pathways and disorders.[1][4] It can be used to investigate enzyme kinetics, probe

metabolic fluxes, and study the effects of BCFAs on cellular processes.

Conclusion
(2R)-2,3-dimethylbutanoic acid is a chiral molecule with significant potential in organic

synthesis and biochemical research. This guide has provided a summary of its key properties,

a conceptual framework for its synthesis, and an overview of its biological context. Further

experimental investigation is required to fully elucidate its spectroscopic characteristics and its

precise role in metabolic pathways. The information presented herein is intended to serve as a

foundational resource for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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